5‑HT1A Receptor Affinity: Scaffold‑Based Inference vs. WAY‑100635 and (+)‑WAY‑100135
The 1,2,5‑thiadiazol‑3‑yl‑piperazine substructure is the established pharmacophore for high‑affinity 5‑HT1A binding. WAY‑100635 (N‑cyclohexylamide side‑chain) exhibits Ki = 0.39–2.2 nM and WAY‑100135 (substituted propanamide side‑chain) exhibits IC50 = 17 nM at human 5‑HT1A receptors [1][2]. The target compound retains this pharmacophoric core but replaces the amide/urea side‑chain with a 4‑bromothiophene‑2‑carbonyl group. Quantitative binding data for the target compound are not publicly available; therefore this is a class‑level inference that the scaffold may confer 5‑HT1A affinity, though the magnitude and direction (agonist/antagonist) are unknown.
| Evidence Dimension | Human 5‑HT1A receptor binding affinity |
|---|---|
| Target Compound Data | Not available (compound not yet profiled in published studies) |
| Comparator Or Baseline | WAY‑100635: Ki = 0.39–2.2 nM; (+)‑WAY‑100135: IC50 = 17 nM at human 5‑HT1A [1][2] |
| Quantified Difference | Cannot be calculated; data gap |
| Conditions | Radioligand displacement assays; WAY‑100635 tested with [³H]‑8‑OH‑DPAT or [³H]‑WAY‑100635; WAY‑100135 tested in CHO‑K1 cells expressing human 5‑HT1A [1][2] |
Why This Matters
Procurement decisions for 5‑HT1A‑targeted screening must acknowledge that the target compound's affinity has not been measured; it should not be assumed to match WAY‑series potency without empirical validation.
- [1] Abou‑Gharbia M, Moyer JA, et al. 1,2,5‑Thiadiazole derivatives are potent and selective ligands at human 5‑HT1A receptors. Bioorg Med Chem Lett. 2001;11(9):1139‑1142. doi:10.1016/S0960-894X(01)00151-2. View Source
- [2] BindingDB entry BDBM50047471 for (+)‑WAY‑100135: IC50 = 17 nM at human 5‑HT1A. https://bindingdb.org. View Source
